1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

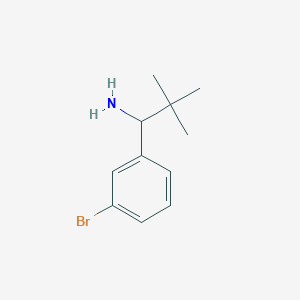

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by a bromophenyl group attached to a 2,2-dimethylpropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine can be synthesized through several methods, including:

Bromination of 1-(3-phenyl)-2,2-dimethylpropan-1-amine: This involves the selective bromination of the phenyl group at the 3-position.

Reductive amination: This method involves the reaction of 3-bromobenzaldehyde with 2,2-dimethylpropan-1-one in the presence of ammonia and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding amine oxide.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium hydroxide or ammonia are used for substitution reactions.

Major Products Formed:

Amine Oxide: Formed through oxidation.

Phenyl Derivatives: Resulting from reduction reactions.

Substituted Bromophenyl Compounds: Resulting from substitution reactions.

Scientific Research Applications

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Bromoacetophenone

3-Bromobenzaldehyde

1-(3-Bromophenyl)ethanone

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article presents a detailed overview of the biological activity of this compound, including its mechanism of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C₁₁H₁₆BrN

- Molecular Weight : 242.16 g/mol

The compound features a brominated phenyl group attached to a branched amine structure, contributing to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to several biochemical and physiological effects. Initial studies suggest that it may exhibit:

- CYP Enzyme Inhibition : It has shown potential as an inhibitor for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.

- Neurotransmitter Receptor Interaction : Research indicates that the compound may bind to neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| CYP Enzyme Inhibition | Inhibits specific cytochrome P450 enzymes, affecting drug metabolism. |

| Neurotransmitter Interaction | Binds to neurotransmitter receptors, influencing synaptic activity. |

| Antiproliferative Effects | Exhibits cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications. |

Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of this compound, researchers found that administration of the compound in animal models led to significant alterations in behavior indicative of increased dopaminergic activity. The study utilized behavioral assays to assess locomotor activity and anxiety-related behaviors, demonstrating that the compound could enhance dopaminergic signaling pathways.

Study 2: Anticancer Activity

Another significant study focused on the antiproliferative effects of this compound against human cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity against several cancer types, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases.

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

- Neurodegenerative Diseases : The compound shows promise as a lead candidate for developing treatments targeting neurodegenerative conditions due to its interaction with neurotransmitter systems.

- Cancer Therapeutics : Its ability to inhibit cancer cell proliferation suggests potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles in clinical settings .

Properties

IUPAC Name |

1-(3-bromophenyl)-2,2-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSWMSQOLQHVLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC(=CC=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.